REACTION_CXSMILES
|
[C:1]1([C:7](=[O:12])[C:8]([O:10]C)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>CO>[C:1]1([C:7](=[O:12])[C:8]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:10])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
12.5 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OC)=O
|
Name
|
|
Quantity
|
19.45 kg
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at 45–55° C
|
Type
|
WAIT
|
Details
|
kept overnight at +4° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed on the
|
Type
|
FILTRATION
|
Details
|
filter with cold methanol (5 L)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure to a constant weight
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)N1CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 kg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |